molecular formula C13H9NO2S B1334651 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile CAS No. 256471-05-3

3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile

Cat. No. B1334651
CAS RN: 256471-05-3
M. Wt: 243.28 g/mol
InChI Key: REEBWSYYNPPSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest due to their potential applications in the field of conducting polymers and electronics. One study reports the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its bis-, ter-, and pentathiophene counterparts with alternating 3,4-bis(methoxycarbonyl)methyl-substituted rings, which could serve as precursors for new conducting polymers . Another study describes the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by the creation of novel Schiff bases through the treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Additionally, a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate led to the formation of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, which was further reacted to produce various derivatives including Schiff's bases and pyrazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were elucidated using various spectroscopic techniques. In the case of the novel Schiff bases, their structures were confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the newly synthesized pyridine derivatives from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile were characterized based on spectral facts and elemental analysis . These studies highlight the importance of spectroscopic methods in determining the molecular structure of thiophene derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is demonstrated by their ability to form various compounds through different reactions. The novel Schiff bases were obtained by reacting an intermediate with 1,3-disubstituted pyrazole-4-carboxaldehyde . The synthesis of pyridine derivatives involved the reaction of a thiophene compound with hydrazine hydrate to yield Schiff's bases, pyrazole derivatives, urea derivatives, and carbamates . These reactions showcase the versatility of thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are crucial for their potential applications. The copolymerization of 3-(4-fluorophenyl)thiophene with 3,4-ethylenedioxythiophene resulted in a material that combines the advantages of both monomers, such as good electrochemical behaviors, high conductivity, and excellent ambient stability . The conformational color polymorphism of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile is another interesting property, with the compound exhibiting different colors based on its crystalline form. The thermodynamic relationships among these forms were characterized using X-ray powder diffractometry, FT-IR, Raman spectroscopy, thermal analysis, and solubility measurements . These properties are essential for the development of materials with specific characteristics for various applications.

Scientific Research Applications

Photovoltaic Applications

Research has explored the use of small molecules containing thiophenes, such as 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile, in the development of solution-processable bulk-heterojunction solar cells. These molecules, due to their electron-donating and electron-accepting properties, exhibit improved power conversion efficiencies and have potential applications in photovoltaic devices (Gupta et al., 2015).

Solid-State NMR and Molecular Modeling

Studies have utilized solid-state NMR and molecular modeling to analyze the molecular structure in polymorphic forms of similar compounds. This approach is used to understand the influence of molecular conformation on NMR spectra, which can be crucial for characterizing pharmaceutical solids (Smith et al., 2006).

Synthesis and Properties

Research has been conducted on the synthesis and properties of various thiophene derivatives, including those with carbonitrile N-oxides. These compounds are known to undergo 1,3-dipolar cycloaddition, leading to the formation of disubstituted isoxazolines, which are of interest in organic synthesis (Krayushkin et al., 1988).

Corrosion Inhibition

Thiophene-based compounds have been investigated for their corrosion inhibition properties. Studies show that certain derivatives can be effective in preventing copper corrosion in hydrochloric acid systems, which has significant implications for industrial applications (Sudheer & Quraishi, 2015).

Structural Characterization and Thermal Properties

Investigations into the structural characterization, electrochemical, photophysical, and thermal properties of thiophene-based imine compounds provide insights into their potential applications in material science and engineering (Yildiz et al., 2017).

Mechanism of Action

The mechanism of action of 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is not specified in the available resources. Its applications in catalysis, drug discovery, and materials science suggest that it may interact with various biological or chemical systems.

Safety and Hazards

The compound is labeled with a warning and is classified under UN number 3439 and ADR “6.1”, III . It’s recommended for use as laboratory chemicals and is advised against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c14-7-13-11(5-6-17-13)9-16-12-3-1-10(8-15)2-4-12/h1-6,8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEBWSYYNPPSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(SC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383905
Record name 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256471-05-3
Record name 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.